[3-(Cyclopropylmethoxy)phenyl]methanol
Overview
Description
“[3-(Cyclopropylmethoxy)phenyl]methanol” is a chemical compound with the molecular formula C11H14O2 . It is also known as 1-(hydroxymethyl)-3-(cyclopropylmethoxy)-benzene .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group (a benzene ring) with a methanol and a cyclopropylmethoxy group attached . The molecular weight of the compound is 178.23 g/mol .Scientific Research Applications
Organic Synthesis Techniques
One study details a one-pot, two-step method for preparing 3-halohydrofurans by catalyzing hydroxylation/halocyclization of cyclopropyl methanols, demonstrating the compound's utility in synthesizing halogenated organic molecules. This method is efficient, operates under mild conditions, and is applicable to a range of functional groups, indicating its versatility in organic synthesis (Mothe et al., 2011).
Chemical Structure and Reactivity
Another research investigates intramolecular hydrogen bonding in (1-fluorocyclopropyl)methanol using microwave spectroscopy and quantum chemical calculations. The study reveals how electronic effects influence the conformational stability of cyclopropylmethanol derivatives, which can inform the design of molecules with desired chemical properties (Møllendal et al., 2004).
Reaction Mechanisms
Further research explores the reaction behavior of cyclopropylmethyl cations derived from 1-phenylselenocyclopropylmethanols, highlighting the compound's role in generating diverse reaction products through cationic intermediates. This study provides insights into the mechanisms of cyclopropane ring transformations, relevant for developing new synthetic routes (Honda et al., 2009).
Surface Science and Catalysis
Another significant application involves probing the surface sites of ceria nanocrystals via methanol adsorption and desorption. This research underscores the importance of methanol and related compounds in studying catalyst surfaces, which is crucial for understanding and improving catalytic reactions (Wu et al., 2012).
Advanced Materials and Solar Cells
Lastly, the synthesis of diarylmethanofullerene derivatives, including those related to cyclopropylmethanol structures, for use in organic thin-film solar cells illustrates the application of these compounds in developing renewable energy technologies. This research demonstrates how structural modifications can influence the photovoltaic properties of materials, contributing to the advancement of solar energy conversion (Sukeguchi et al., 2009).
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6,9,12H,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDYWOJVMBENQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627531 | |
Record name | [3-(Cyclopropylmethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
411229-88-4 | |
Record name | [3-(Cyclopropylmethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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